molecular formula C11H14N2O2 B13183399 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

Cat. No.: B13183399
M. Wt: 206.24 g/mol
InChI Key: PWCHYBZCJFSFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with a hydroxymethyl-substituted pyrrolidine. The reaction is often carried out under mild conditions using a suitable solvent such as ethanol or methanol. Catalysts like palladium on carbon (Pd/C) or copper (Cu) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: 2-[3-(Carboxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid.

    Reduction: 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-methanol.

    Substitution: 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-5-bromopyridine-3-carbaldehyde.

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl and aldehyde groups play crucial roles in these interactions, facilitating hydrogen bonding and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
  • 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-methanol
  • 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-5-bromopyridine-3-carbaldehyde

Uniqueness

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and aldehyde groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c14-7-9-3-5-13(6-9)11-10(8-15)2-1-4-12-11/h1-2,4,8-9,14H,3,5-7H2

InChI Key

PWCHYBZCJFSFBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=C(C=CC=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.